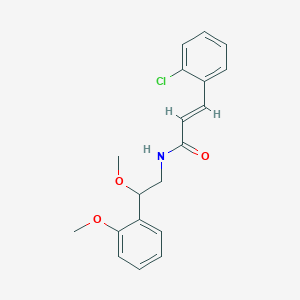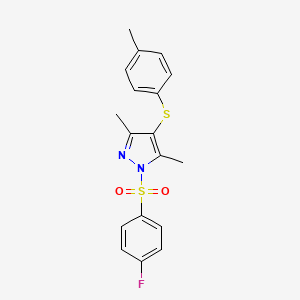
4-((5-Chloro-6-oxo-1-(p-tolyl)-1,6-dihydropyridazin-4-yl)oxy)-3-methoxybenzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((5-Chloro-6-oxo-1-(p-tolyl)-1,6-dihydropyridazin-4-yl)oxy)-3-methoxybenzaldehyde is a synthetic organic compound. It features a complex structure with multiple functional groups, including a chloro-substituted pyridazinone ring, a methoxybenzaldehyde moiety, and a p-tolyl group. This compound is of interest in various fields of chemical research due to its potential biological activities and applications in material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-((5-Chloro-6-oxo-1-(p-tolyl)-1,6-dihydropyridazin-4-yl)oxy)-3-methoxybenzaldehyde typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the Pyridazinone Ring: Starting from a suitable precursor, such as a substituted hydrazine and a diketone, the pyridazinone ring can be formed through cyclization reactions.
Introduction of the Chloro Group: Chlorination of the pyridazinone ring using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the p-Tolyl Group: This can be achieved through a Friedel-Crafts alkylation reaction.
Formation of the Methoxybenzaldehyde Moiety: This can be synthesized separately and then coupled to the pyridazinone ring through etherification reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzaldehyde moiety, forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxybenzaldehyde moiety could yield 4-((5-Chloro-6-oxo-1-(p-tolyl)-1,6-dihydropyridazin-4-yl)oxy)-3-methoxybenzoic acid.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Derivatives:
Biology
Biological Activity: Research may explore its potential as an antimicrobial, anticancer, or anti-inflammatory agent.
Medicine
Drug Development: The compound could be investigated for its pharmacological properties and potential as a lead compound in drug discovery.
Industry
Material Science: Its unique structure may find applications in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 4-((5-Chloro-6-oxo-1-(p-tolyl)-1,6-dihydropyridazin-4-yl)oxy)-3-methoxybenzaldehyde would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. For example, it might inhibit a particular enzyme by binding to its active site or alter receptor signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-((5-Chloro-6-oxo-1-(phenyl)-1,6-dihydropyridazin-4-yl)oxy)-3-methoxybenzaldehyde: Similar structure but with a phenyl group instead of a p-tolyl group.
4-((5-Bromo-6-oxo-1-(p-tolyl)-1,6-dihydropyridazin-4-yl)oxy)-3-methoxybenzaldehyde: Similar structure but with a bromo group instead of a chloro group.
Uniqueness
The presence of the p-tolyl group and the specific positioning of the chloro and methoxy groups confer unique chemical properties and potential biological activities to 4-((5-Chloro-6-oxo-1-(p-tolyl)-1,6-dihydropyridazin-4-yl)oxy)-3-methoxybenzaldehyde, distinguishing it from its analogs.
Eigenschaften
IUPAC Name |
4-[5-chloro-1-(4-methylphenyl)-6-oxopyridazin-4-yl]oxy-3-methoxybenzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c1-12-3-6-14(7-4-12)22-19(24)18(20)17(10-21-22)26-15-8-5-13(11-23)9-16(15)25-2/h3-11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMXQDMQSJODGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(=C(C=N2)OC3=C(C=C(C=C3)C=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-(7-fluoro-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)-1-methylpyrazin-2(1H)-one](/img/structure/B2556687.png)


![N-(6-isopropylbenzo[d]thiazol-2-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2556691.png)
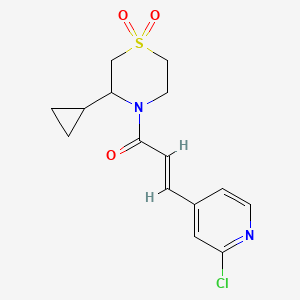
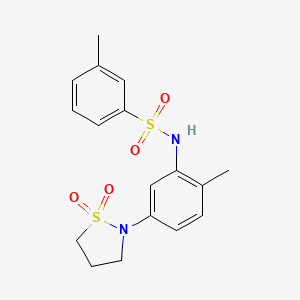
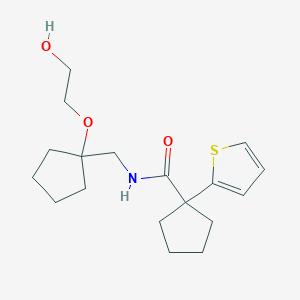
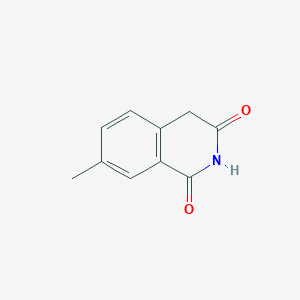

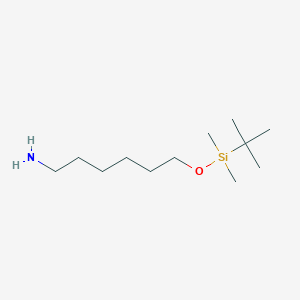
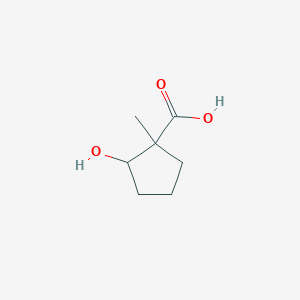
![6-[4-(2,6-Dimethylphenyl)piperazino]-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2556707.png)
